molecular formula C35H50O15 B12386360 [(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate

[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate

Cat. No.: B12386360
M. Wt: 710.8 g/mol
InChI Key: DYJKTUJXLVAKKU-ZCJVDQABSA-N
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Description

The compound “[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[102201,1004,9]hexadecane-5-carboxylate” is a complex organic molecule with multiple functional groups This compound is characterized by its intricate structure, which includes acetyl, hydroxyl, and carboxylate groups, as well as a tetracyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and cyclization processes. The specific synthetic route would depend on the availability of starting materials and the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of acetyl groups with other functional groups.

    Cyclization: Formation of additional rings through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Acyl chlorides, alkyl halides.

    Cyclization catalysts: Lewis acids, bases.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and the functional groups present in the compound. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biochemical pathways and interactions.

    Medicine: As a potential therapeutic agent or drug candidate.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, it may interact with enzymes or receptors, modulate signaling pathways, or alter gene expression. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other tetracyclic molecules with similar functional groups, such as:

    Tetracycline antibiotics: Known for their antibacterial properties.

    Steroids: Known for their hormonal activity.

    Terpenoids: Known for their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its tetracyclic core structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C35H50O15

Molecular Weight

710.8 g/mol

IUPAC Name

[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C35H50O15/c1-15-11-35-10-7-21-33(4,29(35)24(42)22(15)18(39)12-35)8-6-9-34(21,5)32(44)50-31-28(47-17(3)38)27(46-16(2)37)26(20(13-36)48-31)49-30-25(43)23(41)19(40)14-45-30/h19-31,36,40-43H,1,6-14H2,2-5H3/t19-,20?,21-,22-,23-,24-,25?,26-,27-,28?,29-,30-,31-,33+,34+,35+/m0/s1

InChI Key

DYJKTUJXLVAKKU-ZCJVDQABSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C(O[C@H](C1OC(=O)C)OC(=O)[C@@]2(CCC[C@@]3([C@@H]2CC[C@@]45[C@H]3[C@H]([C@@H](C(=C)C4)C(=O)C5)O)C)C)CO)O[C@H]6C([C@H]([C@H](CO6)O)O)O

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C2(CCCC3(C2CCC45C3C(C(C(=C)C4)C(=O)C5)O)C)C)CO)OC6C(C(C(CO6)O)O)O

Origin of Product

United States

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